2-(Octadecyloxy)ethanol
Overview
Description
2-(Octadecyloxy)ethanol: is an organic compound with the molecular formula C20H42O2. It is also known as ethylene glycol monooctadecyl ether. This compound is characterized by a long hydrophobic alkyl chain (octadecyl group) attached to a hydrophilic ethylene glycol moiety. It is commonly used in various industrial and scientific applications due to its unique amphiphilic properties .
Preparation Methods
Synthetic Routes and Reaction Conditions:
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Etherification of Ethylene Glycol with 1-Bromooctadecane:
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Alternative Method:
- Propylene glycol and sodium hydrogen are added to a round-bottom flask with tetrahydrofuran (THF) and stirred. The temperature is raised to reflux, and bromo-octadecane is added dropwise. The reaction is allowed to proceed overnight, followed by extraction and purification .
Industrial Production Methods:
Industrial production of 2-(Octadecyloxy)ethanol typically involves large-scale etherification processes using similar reaction conditions as described above. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques .
Chemical Reactions Analysis
Types of Reactions:
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Oxidation:
- 2-(Octadecyloxy)ethanol can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids. Common oxidizing agents include potassium permanganate and chromium trioxide.
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Reduction:
- Reduction of this compound can yield the corresponding alkane. Common reducing agents include lithium aluminum hydride and hydrogen gas in the presence of a catalyst.
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Substitution:
- The hydroxyl group in this compound can be substituted with other functional groups using reagents like thionyl chloride or phosphorus tribromide.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, hydrogen gas with a catalyst.
Substitution: Thionyl chloride, phosphorus tribromide, elevated temperatures.
Major Products:
Oxidation: Aldehydes, carboxylic acids.
Reduction: Alkanes.
Substitution: Alkyl halides, ethers.
Scientific Research Applications
Chemistry:
Biology:
- Employed in the preparation of lipid bilayers and liposomes for biological studies and drug delivery systems .
Medicine:
- Investigated for its potential use in pharmaceutical formulations, particularly in enhancing the solubility and bioavailability of hydrophobic drugs .
Industry:
Mechanism of Action
The mechanism of action of 2-(Octadecyloxy)ethanol is primarily based on its amphiphilic properties. The long hydrophobic alkyl chain interacts with hydrophobic substances, while the hydrophilic ethylene glycol moiety interacts with water or polar solvents. This dual interaction facilitates the formation of micelles, emulsions, and other colloidal structures, making it an effective surfactant and emulsifier .
Comparison with Similar Compounds
- Polyethylene glycol stearyl ether
- Ethylene glycol monooctadecyl ether
- Octadecylglycol
Comparison:
- Polyethylene glycol stearyl ether: Similar in structure but contains multiple ethylene glycol units, making it more hydrophilic and suitable for different applications.
- Ethylene glycol monooctadecyl ether: Essentially the same compound, often used interchangeably.
- Octadecylglycol: Similar in structure but may have different chain lengths or branching, affecting its physical and chemical properties.
Uniqueness: 2-(Octadecyloxy)ethanol is unique due to its specific balance of hydrophobic and hydrophilic properties, making it highly effective in applications requiring surfactants and emulsifiers .
Properties
IUPAC Name |
2-octadecoxyethanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H42O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-19-22-20-18-21/h21H,2-20H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ICIDSZQHPUZUHC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCOCCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H42O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
9005-00-9 | |
Record name | Polyethylene glycol monostearyl ether | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=9005-00-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID60858842 | |
Record name | 2-(Octadecyloxy)ethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60858842 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
314.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2136-72-3 | |
Record name | 2-(Octadecyloxy)ethanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2136-72-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-(Octadecyloxy)ethanol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002136723 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-(Octadecyloxy)ethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60858842 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(octadecyloxy)ethanol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.704 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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